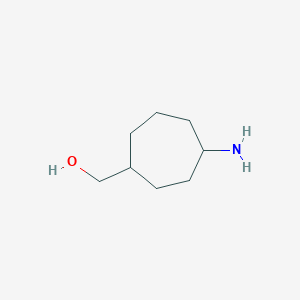
(4-Aminocycloheptyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminocycloheptyl)methanol is a chemical compound with the molecular formula C8H17NO It consists of a cycloheptane ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminocycloheptyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 4-aminocycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Aminocycloheptyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of 4-aminocycloheptanone or 4-aminocycloheptanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Aminocycloheptyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Aminocycloheptyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
(1-Aminocycloheptyl)methanol: Similar structure but with the amino group at the 1-position.
Cycloheptanemethanol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
(4-Aminocycloheptyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on a cycloheptane ring
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(4-aminocycloheptyl)methanol |
InChI |
InChI=1S/C8H17NO/c9-8-3-1-2-7(6-10)4-5-8/h7-8,10H,1-6,9H2 |
Clave InChI |
XAFJXJQBPYHUDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC(C1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


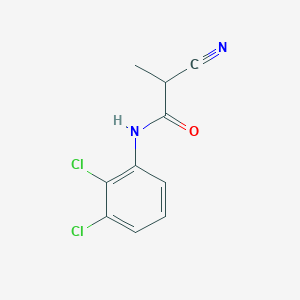
![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)

![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)

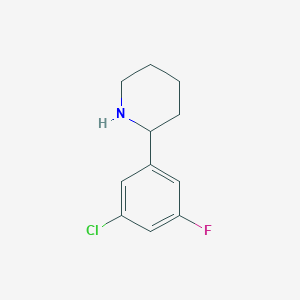
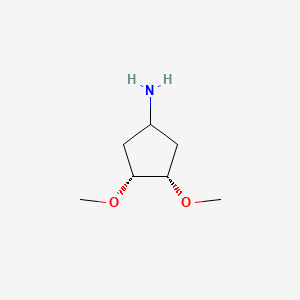
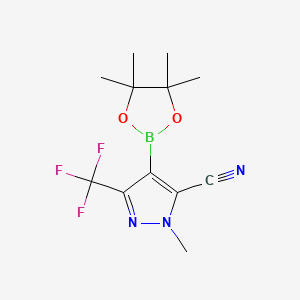
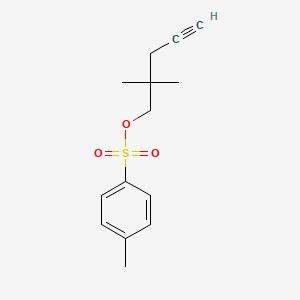
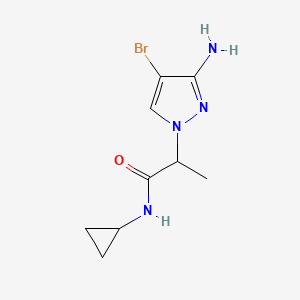
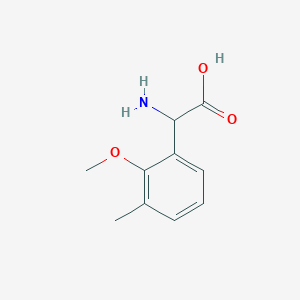
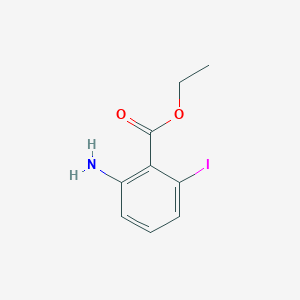
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
